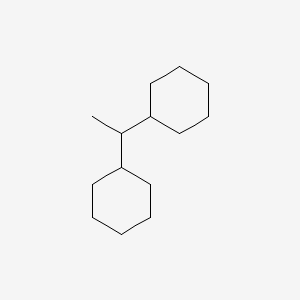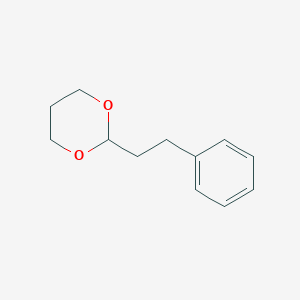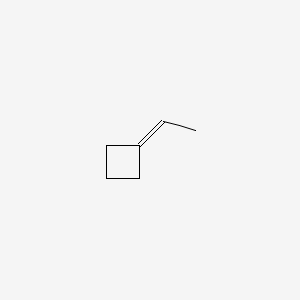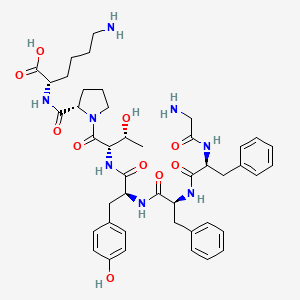
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is a synthetic organic compound Its structure includes a dioxane ring substituted with butyl, ethyl, and propan-2-ylphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane typically involves the reaction of appropriate starting materials under specific conditions. For example, the dioxane ring can be formed through a cyclization reaction involving diols and aldehydes or ketones. The butyl, ethyl, and propan-2-ylphenyl groups can be introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing specific pathways. The exact mechanism would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane: Similar structure but without the propan-2-yl group.
5-Butyl-5-ethyl-2-(4-methylphenyl)-1,3-dioxane: Similar structure with a methyl group instead of propan-2-yl.
Uniqueness
5-Butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane is unique due to the specific combination of substituents on the dioxane ring, which may confer distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
5458-18-4 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5-butyl-5-ethyl-2-(4-propan-2-ylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C19H30O2/c1-5-7-12-19(6-2)13-20-18(21-14-19)17-10-8-16(9-11-17)15(3)4/h8-11,15,18H,5-7,12-14H2,1-4H3 |
Clé InChI |
NMFUHNRQERMMMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(COC(OC1)C2=CC=C(C=C2)C(C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Acetyloxy)-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B14740496.png)
![1-[(4-Chlorophenyl)amino]-3-(propylamino)propan-2-ol](/img/structure/B14740504.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)
![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)





![4-[(2-Aminoethyl)sulfonyl]aniline](/img/structure/B14740584.png)



